molecular formula C19H16Cl2N2O2S B2408338 2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2,4-dichlorobenzoate CAS No. 953221-66-4

2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2,4-dichlorobenzoate

Cat. No.: B2408338
CAS No.: 953221-66-4
M. Wt: 407.31
InChI Key: FQEUKTFTUBJDNP-UHFFFAOYSA-N
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Description

2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2,4-dichlorobenzoate is a complex organic compound that combines a piperidine ring, a benzothiazole moiety, and a dichlorobenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2,4-dichlorobenzoate typically involves the coupling of substituted 2-amino benzothiazoles with 2,4-dichlorobenzoic acid. The reaction conditions often include the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2,4-dichlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Scientific Research Applications

2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2,4-dichlorobenzoate has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2,4-dichlorobenzoate is unique due to the presence of both the piperidine and dichlorobenzoate moieties, which confer specific chemical and biological properties. Its ability to inhibit cyclooxygenase enzymes with high selectivity makes it a promising candidate for anti-inflammatory drug development .

Properties

IUPAC Name

(2-piperidin-1-yl-1,3-benzothiazol-6-yl) 2,4-dichlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O2S/c20-12-4-6-14(15(21)10-12)18(24)25-13-5-7-16-17(11-13)26-19(22-16)23-8-2-1-3-9-23/h4-7,10-11H,1-3,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQEUKTFTUBJDNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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